19:0 PC

説明

Fatty Acid Chain Configuration Analysis

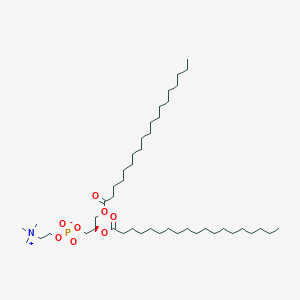

The fatty acid chains in 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine consist of two identical saturated nonadecanoyl chains, each containing 19 carbon atoms with no double bonds (C19:0). These long saturated chains contribute to the molecule's hydrophobic tail region, influencing membrane packing and fluidity.

The saturated nature of these fatty acids means they adopt an extended all-trans conformation, favoring tight packing in lipid bilayers. This contrasts with unsaturated chains that introduce kinks due to cis double bonds. The length of 19 carbons is longer than the more common 16- or 18-carbon chains found in many phosphatidylcholines, which can affect biophysical properties such as membrane thickness and phase transition temperature.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy confirm the acyl chain length and saturation status. The molecule is often used as a standard in lipid extraction and analysis protocols due to its defined saturated fatty acid composition.

Comparative Analysis with Saturated vs. Unsaturated Phosphatidylcholine Analogues

| Feature | 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (Saturated C19:0) | Unsaturated Phosphatidylcholine Analogues (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) |

|---|---|---|

| Fatty Acid Chain Length | 19 carbons | Typically 18 carbons |

| Degree of Saturation | Fully saturated (no double bonds) | One or more cis double bonds |

| Molecular Weight | ~818.2 g/mol | Varies, generally slightly lower due to unsaturation |

| Membrane Packing | Tighter packing, higher melting temperature | Looser packing, lower melting temperature |

| Membrane Fluidity | Reduced fluidity due to saturated chains | Increased fluidity due to kinks introduced by double bonds |

| Biophysical Role | Often used in model membranes to study rigid bilayers | Common in biological membranes, contributing to membrane flexibility |

| Analytical Use | Standard for saturated phosphatidylcholine in lipid analysis | Used to study effects of unsaturation on membrane properties |

The saturated 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine exhibits higher phase transition temperatures and forms more ordered bilayers compared to unsaturated analogues, which have cis double bonds causing bends in the fatty acid chains. This structural difference significantly affects membrane dynamics and permeability. Saturated phosphatidylcholines like 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine are valuable in studies requiring rigid membrane models, while unsaturated analogues better mimic natural biological membranes with their fluid characteristics.

特性

IUPAC Name |

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPNBSAXZBLEC-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification of Glycerophosphorylcholine (GPC)

The most widely documented method involves the acylation of GPC with nonadecanoic acid derivatives. Key steps include:

- Reagents : Nonadecanoic acid anhydrides or potassium salts, GPC (as a CdCl₂ complex), and catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions : Reactions are conducted under reflux (60–80°C) in anhydrous chloroform or dichloromethane. Stoichiometric ratios of 2:1 (acyl donor:GPC) ensure complete diacylation.

- Yield : Typical yields range from 65% to 78%, with purity >90% before purification.

Table 1: Reaction Conditions for GPC Esterification

Alternative Routes: Phosphorylation of Diacylglycerols

A less common approach involves phosphorylating 1,2-dinonadecanoyl-sn-glycerol with phosphocholine donors:

- Phosphorylating Agents : POCl₃ or N-methylimidazole-activated phosphates.

- Challenges : Requires stringent anhydrous conditions and yields <50% due to competing hydrolysis.

Industrial-Scale Production

Large-Scale Esterification

Industrial protocols emphasize cost-efficiency and reproducibility:

- Batch Reactors : 500–1,000 L vessels with automated temperature and pH control.

- Catalyst Recovery : Sulfuric acid is neutralized with NaHCO₃ post-reaction, reducing waste.

- Quality Control : In-line FTIR monitors acyl group incorporation, ensuring >95% diacylation.

Table 2: Industrial Process Parameters

| Stage | Critical Parameters | Outcome Metrics |

|---|---|---|

| Acylation | 70°C, 12 hr, N₂ atmosphere | 80% conversion to diacyl-GPC |

| Neutralization | pH 7.0 ± 0.2, 25°C | Catalyst removal efficiency: 99% |

| Solvent Evaporation | Rotary evaporation at 40°C, 10 mbar | Residual solvent <0.1% |

Enzymatic Synthesis

Lipase-catalyzed methods offer regioselectivity but are less common due to cost:

- Enzymes : Thermomyces lanuginosus lipase (TLL) immobilized on silica.

- Conditions : 45°C, solvent-free system, 72 hr reaction time.

- Yield : 55–60%, with sn-1/sn-2 specificity >98%.

Purification and Isolation

Column Chromatography

High-Performance Liquid Chromatography (HPLC)

- Columns : C18 reverse-phase (250 × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/methanol/10 mM ammonium acetate (70:25:5 v/v).

- Detection : Evaporative light scattering (ELS) or mass spectrometry.

Table 3: HPLC Validation Data

| Metric | Value | Acceptance Criteria |

|---|---|---|

| Retention Time | 12.3 ± 0.2 min | ±0.5 min from reference |

| Peak Symmetry | 1.05–1.15 | USP <621> compliance |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | S/N >3 and >10 |

Analytical Validation of Final Product

Structural Confirmation

Purity Assessment

- TLC : Rf = 0.45 in chloroform/methanol/water (65:25:4).

- Elemental Analysis : C 67.5%, H 11.3%, N 1.7% (theoretical: C 67.6%, H 11.4%, N 1.7%).

Comparative Analysis of Methods

Cost-Benefit Evaluation

| Method | Cost ($/g) | Purity (%) | Scalability |

|---|---|---|---|

| Chemical Synthesis | 120–150 | 99 | High (kg-scale) |

| Enzymatic Synthesis | 300–400 | 98 | Low (mg-scale) |

化学反応の分析

Hydrolysis Mechanisms

Phospholipids like 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine undergo hydrolysis under acidic or enzymatic conditions, producing nonadecanoic acid and lysophosphatidylcholine (LPC). This process is catalyzed by phospholipases or strong acids:

-

Acid-Catalyzed Hydrolysis : At high temperatures (e.g., 350°C), the compound hydrolyzes to release nonadecanoic acid and phosphoric acid as end products .

-

Enzymatic Hydrolysis : Phospholipase A₂ cleaves the sn-2 ester bond, yielding LPC and nonadecanoic acid .

Table 2: Hydrolysis Products

| Product | Role |

|---|---|

| Nonadecanoic acid | Fatty acid residue |

| Lysophosphatidylcholine (LPC) | Intermediate with a single acyl chain |

| Phosphoric acid | Ultimate phosphorus-containing product |

Thermal Stability

The compound exhibits high thermal stability due to its saturated fatty acid chains. Differential scanning calorimetry (DSC) analysis reveals a phase transition temperature (Tₘ) of approximately 37.63°C, indicating a gel-to-liquid crystalline phase transition . This property is critical for its use in lipid bilayer studies.

Analytical Methods

Structural characterization employs:

-

¹H NMR : Peaks at 4.13–4.42 ppm (methylene groups) and 5.20 ppm (methine groups) confirm fatty acid positions .

-

FTIR : Absorption bands at 1,056–1,229 cm⁻¹ (phosphate groups) and 2,848–2,914 cm⁻¹ (hydrocarbon chains) .

References : GlpBio. (2023). 1,2-Dinonadecanoyl-sn-glycero-3-PC. Retrieved from https://www.glpbio.com/1-2-dinonadecanoyl-sn-glycero-3-pc.html. RSC Publishing. (2012). Kinetics and pathways for an algal phospholipid. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35639b. Frontiers in Nutrition. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine. Retrieved from https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2024.1408937/full. PubChem. (2025). 1,2-Dinonanoyl-sn-glycero-3-phosphocholine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dinonanoyl-sn-glycero-3-phosphocholine.

科学的研究の応用

Research involving membrane biophysics often employs 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine to study the properties of lipid bilayers. For instance, studies using fluorescence spectroscopy have shown that this compound is effective in examining phase transitions in lipid membranes under varying temperature and pressure conditions. The Prodan fluorescence technique has been particularly useful in visualizing these changes and understanding the molecular dynamics of lipid bilayers .

Case Study: Phase Behavior Analysis

In one study, researchers investigated the phase behavior of various saturated diacylphosphatidylcholines using 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine as a model compound. The results indicated that this phospholipid could be used to construct three-dimensional imaging plots that visually represent the phase states of lipid membranes as influenced by external conditions .

Biochemical Applications

Beyond structural studies, 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine serves as a molecular tool in various biochemical assays. It has been used to standardize methods for quantifying phosphatidylcholines in biological samples, which is crucial for understanding lipid metabolism and cellular functions . Additionally, it plays a role in immunological applications where lipid-based formulations are used to enhance immune responses.

Environmental and Soil Science

Interestingly, this phospholipid has found applications beyond traditional biochemical fields. In soil science, it has been used as a standard for assessing microbial community structures and dynamics. Its role as a benchmark allows researchers to evaluate the efficiency of extraction methods used in analyzing soil samples .

作用機序

1,2-ジノナデカンオイル-sn-グリセロ-3-PCの作用機序は、脂質二重層への組み込みに関与し、そこで膜の流動性と相挙動に影響を与えます。この化合物は、膜内の他の脂質やタンパク質と相互作用し、さまざまな細胞プロセスに影響を与えます。 その分子標的は、脂質環境の変化によって調節される膜結合酵素や受容体を含みます .

類似化合物との比較

1,2-ジノナデカンオイル-sn-グリセロ-3-PCは、以下のような他のホスファチジルコリンと比較することができます。

1,2-ジデカンオイル-sn-グリセロ-3-ホスホコリン(PC 100/100): この化合物は、より短い脂肪酸鎖と異なる物理的特性を持っています。

1,2-ジラウロイル-sn-グリセロ-3-ホスホコリン(PC 120/120): 1,2-ジノナデカンオイル-sn-グリセロ-3-PCに似ていますが、ラウリン酸鎖を持っています。

1,2-ジエルコイル-sn-グリセロ-3-ホスホコリン: エルシン酸を含み、脂質膜の研究に使用されます .

1,2-ジノナデカンオイル-sn-グリセロ-3-PCは、その長いノナデカン酸鎖により独特であり、これが形成する脂質二重層に特定の特性を与えています。

生物活性

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (C19:0 PC) is a phospholipid belonging to the phosphatidylcholine family, characterized by its long-chain fatty acid composition. This compound has garnered attention for its biological activities, particularly in the context of membrane dynamics, cellular signaling, and potential therapeutic applications. This article delves into the biological activity of Cthis compound, supported by research findings, case studies, and data tables.

Overview of 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine

- Chemical Structure : Cthis compound is a saturated phospholipid with a molecular weight of 818.2 g/mol. Its structure comprises two long-chain fatty acids (C19:0) attached to a glycerol backbone with a phosphate group linked to a choline moiety.

- CAS Number : 95416-27-6

- Applications : Primarily used as a standard in lipid quantification studies and as a model compound in membrane biophysics.

Membrane Dynamics

Cthis compound plays a significant role in membrane integrity and fluidity. Studies have shown that the incorporation of long-chain saturated phospholipids like Cthis compound can influence phase transitions in lipid bilayers:

| Property | Observation |

|---|---|

| Phase Transition Temperature | Higher compared to shorter chain phospholipids, indicating increased rigidity. |

| Membrane Fluidity | Decreased fluidity due to the saturation of fatty acid chains. |

These properties are crucial for understanding how Cthis compound functions within cellular membranes and its potential impact on membrane-associated processes.

Cellular Signaling

Recent research has highlighted the role of Cthis compound in cellular signaling pathways. It has been implicated in:

Case Studies

-

Lipid Nanoparticle Formulation :

A study investigated the use of Cthis compound in formulating lipid nanoparticles for targeted drug delivery systems. The results indicated that nanoparticles composed of Cthis compound exhibited favorable biocompatibility and enhanced cellular uptake in cancer cells compared to conventional formulations . -

Oxidative Stress Response :

In vitro experiments demonstrated that Cthis compound could influence the oxidative stress response in cells. The presence of this phospholipid altered the expression of genes involved in antioxidant defense mechanisms, suggesting a protective role against oxidative damage .

Research Findings

-

Phosphatidylcholine Quantification :

Cthis compound has been utilized as an internal standard for quantifying phosphatidylcholine levels in biological samples, such as human synovial fluid . This application underscores its importance in clinical research. -

Impact on Lipid Metabolism :

Research indicates that phosphatidylcholines can affect lipid metabolism pathways by modulating key enzymes involved in fatty acid synthesis and degradation . While specific studies on Cthis compound are still emerging, these findings highlight the potential metabolic implications of this compound.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine?

Methodological Answer:

Synthesis typically involves acylation of glycerophosphorylcholine (GPC) using the anhydride or potassium salt of nonadecanoic acid. Purification may require column chromatography (e.g., alumina) and crystallization under controlled conditions (e.g., acetone at −7°C), as demonstrated for structurally similar phosphatidylcholines . Yield optimization depends on stoichiometric ratios of acyl donors, reaction temperature, and solvent selection. Analytical validation via HPLC or TLC is critical to confirm purity (>95%) and structural integrity .

Basic: How do acyl chain length and saturation influence the physical properties of this phospholipid?

Methodological Answer:

Acyl chain length directly impacts phase transition temperature () and bilayer stability. For 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (C19:0 chains), the is 62°C, significantly higher than shorter-chain analogs like DPPC (C16:0, ) due to increased van der Waals interactions. Saturated chains enhance membrane rigidity, while unsaturation lowers . Researchers should validate these properties using differential scanning calorimetry (DSC) and compare with reference data .

Basic: What analytical techniques are used to quantify this compound in lipid mixtures?

Methodological Answer:

Gas chromatography (GC) with flame ionization detection is widely used after derivatization (e.g., methyl esterification of fatty acids). Internal standards like deuterated phosphatidylcholines or structurally similar analogs (e.g., 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine itself) improve accuracy in lipid extraction protocols . For intact phospholipid quantification, HPLC coupled with evaporative light scattering (ELS) or mass spectrometry (LC-MS) is preferred, with calibration curves adjusted for molar extinction coefficients .

Advanced: How can researchers design experiments to study the phase behavior of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine in model membranes?

Methodological Answer:

- Vesicle Preparation: Form giant unilamellar vesicles (GUVs) via electroformation in sucrose buffer. Incorporate fluorescent probes (e.g., Laurdan) to monitor membrane fluidity.

- Cooling Protocols: Use controlled cooling rates (e.g., 0.1–5°C/min) to induce phase separation. Track domain nucleation via confocal microscopy .

- Tension Modulation: Apply osmotic stress or micropipette aspiration to study how membrane tension affects domain morphology and .

- Validation: Cross-reference DSC thermograms with microscopy data to correlate thermal transitions with structural changes .

Advanced: How should researchers resolve discrepancies in phase behavior data between batch-to-batch preparations?

Methodological Answer:

- Purity Assessment: Use HPLC-MS to detect trace contaminants (e.g., lysophospholipids) that alter phase behavior.

- Hydration Protocols: Standardize hydration time and temperature, as incomplete hydration can artificially elevate .

- Data Normalization: Express results relative to a reference standard (e.g., DSPC with known ) to account for instrument variability .

- Statistical Reproducibility: Perform triplicate experiments across independent lipid batches to identify systemic vs. random errors .

Advanced: What are the optimal storage conditions to maintain the stability of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine?

Methodological Answer:

- Temperature: Store lyophilized powder at −20°C in airtight, argon-flushed vials to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Solvent Systems: For solutions, use chloroform:methanol (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

- Degradation Monitoring: Periodically test peroxidation via thiobarbituric acid reactive substances (TBARS) assay and hydrolytic stability via thin-layer chromatography (TLC) .

Advanced: How can researchers investigate the role of this phospholipid in lipid-protein interactions?

Methodological Answer:

- Reconstitution Assays: Incorporate the phospholipid into proteoliposomes with target proteins (e.g., membrane receptors). Use fluorescence resonance energy transfer (FRET) to study binding kinetics.

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers containing the compound on sensor chips to quantify protein binding affinities .

- Molecular Dynamics (MD) Simulations: Model interactions using force fields (e.g., CHARMM36) to predict binding sites and conformational changes influenced by acyl chain packing .

Basic: What spectroscopic techniques are suitable for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm sn-3 regiochemistry and acyl chain orientation. Deuterated solvents (e.g., CDCl) are essential for resolution .

- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze carbonyl (C=O) and phosphate (P=O) stretching modes to assess esterification and headgroup integrity .

Advanced: What strategies mitigate oxidation during experimental use of unsaturated analogs or derivatives?

Methodological Answer:

- Antioxidant Additives: Include 0.005–0.02% EDTA or α-tocopherol in lipid preparations.

- Anaerobic Chambers: Handle lipids under nitrogen or argon atmospheres.

- UV Protection: Use amber glassware or opaque containers to prevent photo-oxidation.

- Quality Control: Monitor oxidation via -NMR for aldehyde formation or malondialdehyde (MDA) assays .

Advanced: How can researchers validate the bilayer incorporation efficiency of this phospholipid in mixed membranes?

Methodological Answer:

- Fluorescence Quenching: Use brominated lipids as quenchers to measure Förster radius changes.

- Asymmetric Distribution Assays: Apply methyl-β-cyclodextrin (MβCD) to selectively extract outer leaflet lipids, followed by LC-MS quantification .

- Neutron Scattering: Contrast-match deuterated analogs to resolve spatial distribution in bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。